![molecular formula C17H22N2O2 B2627380 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone CAS No. 2034289-82-0](/img/structure/B2627380.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or other spectroscopic methods. For the given compound, the specific InChI code or molecular structure is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone” are not documented in the available resources .科学的研究の応用
Synthesis of Novel Compounds
Research has led to the synthesis of new compounds with potential antimicrobial activities. For instance, derivatives of similar structural frameworks have been synthesized and shown good antimicrobial activity against various pathogenic bacterial and fungal strains. These findings suggest the potential of the chemical structure as a basis for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Structural and theoretical studies on compounds within the same structural family have been conducted to better understand their properties. For example, detailed structural characterization using single crystal X-ray diffraction and spectroscopic techniques have confirmed the unique conformations of the piperidine ring, which could influence the compound's reactivity and interaction with biological targets (Karthik et al., 2021).
Application in Drug Design
The unique structure of "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone" and its derivatives has been explored for drug design, particularly in the synthesis of backbone-constrained γ-amino acid analogues. These analogues hold promise for modulating physicochemical and pharmacokinetic properties of drug candidates, potentially leading to the development of new therapeutics (Garsi et al., 2022).
Medicinal Chemistry Applications
The framework has also been utilized in the synthesis of bridged bicyclic morpholine amino acids. These compounds serve as compact modules in medicinal chemistry, offering a route to potentially modulate drug properties and introduce new intellectual properties for drug candidates (Kou et al., 2017).
Safety and Hazards
作用機序
Target of Action
The target of a drug is the specific molecule in the body with which the drug interacts to exert its effects. The target is usually a protein that is either overactive or underactive in a disease condition .
Mode of Action
This refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps to determine the onset, duration, and intensity of a drug’s effect .
Result of Action
This refers to the observable effects after a drug has been administered. These effects could be therapeutic (desired) or adverse (undesired) .
Action Environment
This refers to how various factors like pH, temperature, and presence of other molecules can influence the drug’s efficacy and stability .
特性
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-piperidin-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(19-11-16-10-15(19)12-21-16)13-4-6-14(7-5-13)18-8-2-1-3-9-18/h4-7,15-16H,1-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJNWIMTBOFDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。